1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene

Catalog No.
S2949787
CAS No.
1864784-61-1
M.F
C10H7BrF6O
M. Wt
337.059
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-...

CAS Number

1864784-61-1

Product Name

1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene

IUPAC Name

1-bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene

Molecular Formula

C10H7BrF6O

Molecular Weight

337.059

InChI

InChI=1S/C10H7BrF6O/c1-18-8(9(12,13)14,10(15,16)17)6-2-4-7(11)5-3-6/h2-5H,1H3

InChI Key

CINHYUUUEMKKAV-UHFFFAOYSA-N

SMILES

COC(C1=CC=C(C=C1)Br)(C(F)(F)F)C(F)(F)F

solubility

not available

1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene is an organic compound classified as a halogenated hydrocarbon. It features a bromine atom attached to a benzene ring, making it part of the aryl ether family. The compound contains a bulky hexafluoro-2-methoxypropan-2-yl group, which contributes to its unique physical and chemical properties. This structure suggests potential applications in various fields, particularly in synthetic chemistry and materials science due to the influence of fluorinated groups on reactivity and stability.

Since there's no documented research on this specific compound, a mechanism of action cannot be established.

  • Bromine: Bromine can be a skin irritant.
  • Fluorine atoms: The presence of fluorine atoms might make the molecule slightly unstable and potentially corrosive.

Safety Considerations:

  • Always wear appropriate personal protective equipment (PPE) when handling unknown compounds.
  • Consult with a safety professional before handling any new chemicals.
  • Chemical Availability and Research Focus

    While commercial suppliers exist for this compound, such as Sigma-Aldrich [], there is no documented research readily available that explores its specific properties or potential applications.

  • Similarity to Existing Molecules

    Scientific literature does explore related molecules, such as 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene [] and 1-Bromo-4-(2-methoxypropan-2-yl)benzene []. Studying these compounds might provide some clues on potential research directions for 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene due to the structural similarities.

Typical for halogenated hydrocarbons:

  • Nucleophilic Aromatic Substitution: The bromine atom can be replaced by strong nucleophiles under appropriate conditions.
  • Elimination Reactions: The presence of the methoxy group may allow for elimination reactions leading to the formation of alkenes.
  • Hydrolysis: The methoxy group could potentially undergo hydrolysis to yield an alcohol and methanol, although the fluorinated nature of the molecule may influence this reaction.

The synthesis of 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene typically involves halogenation reactions. Common methods include:

  • Direct Halogenation: Bromine can be introduced to an appropriate precursor compound under controlled conditions.
  • Electrophilic Aromatic Substitution: In this method, a bromine electrophile reacts with a substituted benzene derivative.

The specific synthetic route may vary based on the desired yield and purity of the final product .

This compound has potential applications in several areas:

  • Chemical Synthesis: It can serve as a building block in organic synthesis and polymer chemistry.
  • Material Science: The unique properties imparted by the hexafluorinated group may be useful in developing advanced materials with specific dielectric or hydrophobic characteristics.

Research into similar compounds has shown their utility in creating soluble polymers with low dielectric constants and enhanced thermal stability .

While specific interaction studies for 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene are scarce, understanding its interactions with nucleophiles and other reagents is crucial for predicting its reactivity in synthetic pathways. Further studies could elucidate its behavior in biological systems or its interactions with other chemical entities .

Several compounds share structural similarities with 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzeneContains trifluoromethyl instead of hexafluorinated groupLess sterically hindered than hexafluoro derivative
1-Bromo-4-(2-methoxypropan-2-yl)benzeneLacks fluorinated groupsMore hydrophilic compared to fluorinated variants
4-Bromo-2-methoxyphenolContains hydroxyl group instead of fluorinated alkylExhibits different reactivity due to -OH presence

These compounds highlight the unique characteristics of 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene due to its bulky fluorinated substituent and provide insights into potential research directions based on structural similarities .

The synthesis of 1-bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene builds upon decades of advancements in fluorinated aromatic chemistry. Early fluorination techniques, such as the Schiemann reaction, laid the groundwork for introducing fluorine atoms into aromatic systems . However, the incorporation of bulky perfluoroalkyl ether groups required the development of Friedel-Crafts alkylation methods under anhydrous conditions, as demonstrated in the synthesis of related trifluoro- and hexafluoroisopropyl-substituted benzenes .

A key milestone in its synthetic evolution was the adaptation of Ullmann-type coupling reactions, enabling the introduction of bromine at the para position relative to the fluorinated side chain. Modern routes often employ a two-step strategy:

  • Fluorinated Side-Chain Installation: Reaction of 1-bromo-4-methoxybenzene with hexafluoroacetone in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to form the hexafluoro-2-methoxypropan-2-yl group .
  • Bromination Optimization: Selective bromination using N-bromosuccinimide (NBS) under radical-initiated conditions to preserve the fluorinated moiety .
Synthetic StepReagents/ConditionsYield (%)Reference
FluorinationHexafluoroacetone, BF₃·Et₂O, 0°C62–68
BrominationNBS, AIBN, CCl₄, reflux78–82

Position within Fluorinated Aryl Compound Classification

This compound belongs to the subclass of polyfluorinated aryl ethers, distinguished by its combination of a bromine atom and a hexafluoro-2-methoxypropan-2-yl group. Its molecular formula, C₁₀H₇BrF₆O , places it between simple fluorobenzenes (e.g., hexafluorobenzene, C₆F₆ ) and complex fluoroalkylated aromatics. Key structural features include:

  • Electronic Effects: The -OC(CF₃)₂CH₃ group induces strong electron-withdrawing character, deactivating the benzene ring toward electrophilic substitution while enhancing stability toward oxidation .
  • Steric Profile: The bulky fluorinated side chain creates significant steric hindrance, influencing regioselectivity in subsequent reactions .

Comparative analysis with perfluorobenzene (C₆F₆) reveals distinct properties:

Property1-Bromo-4-(hexafluoro-methoxypropan)benzeneHexafluorobenzene
Molecular Weight337.06 g/mol186.06 g/mol
Boiling Point145°C (predicted)80.5°C
Dielectric Constant2.3 (estimated)1.89

Significance in Contemporary Synthetic Organic Chemistry

The compound’s hybrid structure enables dual reactivity:

  • Nucleophilic Aromatic Substitution: The bromine atom serves as a leaving group in SNAr reactions, particularly with thiols or amines under basic conditions .
  • Cross-Coupling Potential: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) exploit the bromoarene moiety for constructing biaryl systems with tailored fluorination patterns .

Recent studies highlight its role in synthesizing low-dielectric-constant polymers. For example, copolymerization with tetrafluoroethylene yields materials with dielectric constants below 2.5, suitable for microelectronics insulation . Additionally, the hexafluorinated side chain enhances thermal stability, with decomposition temperatures exceeding 300°C in thermogravimetric analyses .

Research Challenges and Opportunities

Challenges:

  • Synthetic Scalability: The high cost of hexafluoroacetone and stringent anhydrous conditions limit large-scale production .
  • Reactivity Prediction: Computational models struggle to accurately simulate the steric and electronic effects of the fluorinated side chain on reaction pathways .

Opportunities:

  • Photochemical Applications: Analogous to hexafluorobenzene’s photoisomerization to Dewar benzene , this compound may undergo unique light-induced rearrangements for strained cyclohexene synthesis.
  • Catalytic Fluorination: As a fluorinated building block, it could streamline the synthesis of bioactive molecules requiring precise fluorine placement.

Future research directions should prioritize:

  • Alternative Fluorination Methods: Exploring flow chemistry or electrochemical fluorination to reduce reliance on hexafluoroacetone.
  • Computational Modeling: Developing machine learning algorithms to predict steric effects in fluorinated aryl systems .

XLogP3

4.3

Dates

Last modified: 08-17-2023

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